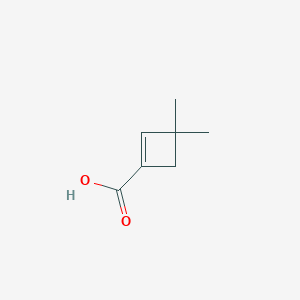

3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

Vue d'ensemble

Description

3,3-Dimethyl-1-cyclobutene-1-carboxylic acid is a chemical compound with the molecular formula C7H10O2 . It has an average mass of 126.153 Da and a monoisotopic mass of 126.068077 Da .

Molecular Structure Analysis

The InChI code for 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid is 1S/C7H10O2/c1-7(2)3-5(4-7)6(8)9/h3H,4H2,1-2H3,(H,8,9) . The Canonical SMILES is CC1(CC(=C1)C(=O)O)C .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 207.6±19.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.8 mmHg at 25°C . Its enthalpy of vaporization is 48.9±6.0 kJ/mol, and it has a flash point of 95.4±16.2 °C . The index of refraction is 1.505, and it has a molar refractivity of 33.5±0.3 cm3 .Applications De Recherche Scientifique

Bromine Addition Studies

Research by Kikkawa, Nomura, and Hosoya (1972) investigated the addition of bromine to derivatives of 3,3-dimethyl-1-cyclobutene-1-carboxylic acid, yielding trans and cis isomers of 1,2-dibromocyclobutane. This study highlighted stereochemical aspects and the potential reaction path of these addition reactions, contributing to the understanding of reaction mechanisms in organic chemistry (Kikkawa, Nomura, & Hosoya, 1972).

Ring Opening and Ring Enlargement

Schmitz, Sonnenschein, and Kuban (1985) explored the ring opening and ring enlargement of a cyclopropene carboxylic acid related to 3,3-dimethyl-1-cyclobutene-1-carboxylic acid. Their work focused on the conversion of these compounds into open chain carboxylic acids and cyclobutenone, contributing to synthetic chemistry applications (Schmitz, Sonnenschein, & Kuban, 1985).

Substituent Effects on Eletrocyclic Reactions

Niwayama et al. (1996) conducted a theoretical study on substituent effects on the geometries and conrotatory electrocyclic ring openings of cyclobutenes. This research provided insights into the influence of various substituents on reaction rates and geometries, enhancing the understanding of molecular behavior in organic reactions (Niwayama et al., 1996).

Ring-Opening Metathesis Polymerization (ROMP)

Song et al. (2010) investigated the reactivities of 1-substituted cyclobutene derivatives, including those derived from 3,3-dimethyl-1-cyclobutene-1-carboxylic acid, in ring-opening metathesis polymerization (ROMP). This study provided valuable information for polymer chemistry, particularly in the context of translating ROMP for practical applications (Song et al., 2010).

Addition Reactions with Azirine

Vittorelli et al. (1974) explored the reaction of azirine with carboxylic acids, including those related to 3,3-dimethyl-1-cyclobutene-1-carboxylic acid. This study focused on the formation of rearranged adducts, contributing to the field of organic synthesis and reaction mechanisms (Vittorelli et al., 1974).

Propriétés

IUPAC Name |

3,3-dimethylcyclobutene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-7(2)3-5(4-7)6(8)9/h3H,4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDGGJZURPQAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-1-cyclobutene-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

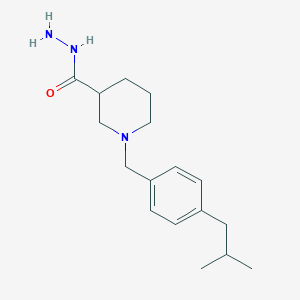

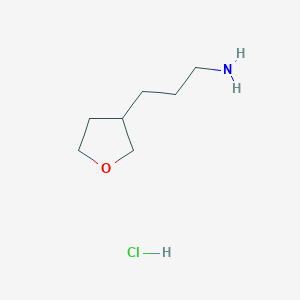

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline](/img/structure/B1391279.png)

![[(1'-Benzyl-1,4'-bipiperidin-4-yl)methyl]aminetrihydrochloride](/img/structure/B1391287.png)

![[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride](/img/structure/B1391288.png)

![1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride](/img/structure/B1391289.png)

![({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride](/img/structure/B1391291.png)

![[2-(4-Methoxyphenyl)ethyl][(1-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1391294.png)

![N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1391295.png)

![{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1391298.png)

![2-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1391301.png)